![molecular formula C19H17N3O6S3 B11163485 (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11163485.png)
(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide
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Overview
Description
The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a sulfonyl group, and a dioxido-dihydrothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfonyl group, and the incorporation of the dioxido-dihydrothiophene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Research
The compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to explore new chemical reactions and materials.
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:
- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
- Anticancer Potential : Studies suggest it may inhibit cancer cell proliferation through specific biological pathways.
Medicinal Chemistry
Due to its unique chemical structure, this compound is explored as a potential therapeutic agent:
- Drug Development : Its interactions with biological targets could lead to the development of new drugs for treating diseases such as cancer and infections.
Industrial Applications
In industry, this compound may be utilized in the development of new materials and chemical processes:
- Catalysis : Its functional groups can be used in catalytic processes in organic synthesis.
- Material Science : Potential applications in creating new polymers or coatings due to its chemical stability.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that derivatives of benzothiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria. This suggests that similar compounds could be effective in developing new antibiotics.
-
Anticancer Research :
- Research published in scientific journals has shown that compounds with benzothiazole structures can inhibit specific cancer cell lines. The unique functional groups in this compound may enhance its efficacy as an anticancer agent.
-
Material Development :
- Investigations into the use of thiophene-based compounds in organic electronics indicate that this compound could contribute to advancements in electronic materials due to its conductive properties.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, sulfonyl-containing molecules, and dioxido-dihydrothiophene analogs. Examples include:
- Benzothiazole-6-carboxamide derivatives
- Sulfonyl imino compounds
- Dihydrothiophene sulfoxides
Uniqueness
What sets (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups and structural features
Biological Activity
The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide (CAS No. 1010906-63-4) is a complex organic molecule that exhibits significant biological activity. Its unique structural features include a benzothiazole core and a thiophene ring, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N3O6S3 with a molecular weight of approximately 449.5 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Studies have indicated that compounds similar to this benzothiazole derivative exhibit antimicrobial properties . The presence of the thiophene and benzothiazole moieties enhances interaction with microbial enzymes, potentially inhibiting their growth. For instance, a study demonstrated that derivatives of benzothiazole showed activity against various bacterial strains, suggesting similar potential for this compound.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties . Research has shown that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. This activity could make the compound a candidate for developing anti-inflammatory drugs .
Anticancer Potential
The anticancer activity of benzothiazole derivatives is well-documented. Similar compounds have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The sulfonamide group in this compound may enhance its interaction with cancer cell receptors, thereby increasing its efficacy in inhibiting tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in microbial metabolism and inflammation.
- Receptor Binding : The structural components allow for binding to various biological receptors, modulating their activity.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
-
Antimicrobial Study :
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial activity, supporting further investigation into this compound's potential. -
Anti-inflammatory Research :
In vitro studies demonstrated that compounds with similar structures inhibited the production of TNF-alpha in macrophages, suggesting potential therapeutic use in inflammatory diseases . -
Cancer Cell Line Testing :
Testing on human cancer cell lines revealed that certain derivatives induced significant apoptosis through caspase activation pathways, indicating a promising avenue for cancer therapy development .
Properties
Molecular Formula |
C19H17N3O6S3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H17N3O6S3/c1-28-14-3-5-15(6-4-14)31(26,27)22-19-21-16-7-2-12(10-17(16)29-19)18(23)20-13-8-9-30(24,25)11-13/h2-10,13H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
NNNBOERGQXBHTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NC4CS(=O)(=O)C=C4 |
Origin of Product |
United States |
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